
N-(吡啶-3-基)肼基硫代酰胺
描述
“N-(Pyridin-3-yl)hydrazinecarbothioamide” is a chemical compound with the molecular formula C6H8N4S . It has been synthesized and characterized by single-crystal X-ray and spectroscopic techniques .
Synthesis Analysis
The compound has been synthesized and characterized using single-crystal X-ray and spectroscopic techniques . The synthesis process involves the use of high-quality substances and various equipment such as a Mattson 5000 FTIR spectrophotometer and a JEOL 500 MHz NMR spectrometer .Molecular Structure Analysis
The molecular structure of “N-(Pyridin-3-yl)hydrazinecarbothioamide” has been analyzed using single-crystal X-ray and spectroscopic techniques . Its geometry optimization, calculated vibrational frequencies, non-linear optical properties, electrostatic potential, and average local ionization energy properties of the molecular surface have been evaluated .Chemical Reactions Analysis
The chemical reactions involving “N-(Pyridin-3-yl)hydrazinecarbothioamide” have been studied. The compound has been found to display antimicrobial activity; antiviral, antifungal, antibacterial, antitumor, anticarcinogenic, and insulin mimetic properties . The antitumor action could be credited to the hindrance of DNA production by the alteration in the reductive transformation of ribonucleotide to deoxyribonucleotide .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(Pyridin-3-yl)hydrazinecarbothioamide” have been analyzed. Its geometry optimization, calculated vibrational frequencies, non-linear optical properties, electrostatic potential, and average local ionization energy properties of the molecular surface have been evaluated .科学研究应用
合成和表征
N-(吡啶-2-基)肼基硫代酰胺已使用包括 X 射线和光谱方法在内的各种技术合成和表征。已经评估了它的分子性质,例如振动频率和静电势,提供了对其分子几何形状和预测性质的见解 (Abu-Melha,2018)。
在色谱法中的应用
该化合物已被用作液相色谱/电喷雾电离串联质谱 (LC/ESI-MS/MS) 中羧酸的衍生化试剂。它增强了分析物的电喷雾电离响应,有助于灵敏检测 (Inoda 等,2011)。
癌症研究中的配位化合物
N-(吡啶-3-基)肼基硫代酰胺衍生物已被用于与铜和镍形成配位化合物。这些化合物已显示出抑制人白血病 HL-60 癌细胞生长和增殖的潜力 (Pakhontsu 等,2014)。
抗病毒研究
N-(吡啶-3-基)肼基硫代酰胺的衍生物已被探索用于抗病毒活性,包括潜在的 COVID-19 抑制剂。这些化合物已通过分子对接针对 SARS-CoV-2 主要蛋白酶进行评估,显示出对抗 COVID-19 的前景 (Alghamdi 等,2023)。
抗结核应用
基于吡啶和 N-(吡啶-3-基)肼基硫代酰胺的化合物已被合成作为潜在的抗结核剂。通过生物活性分析已证明它们对引起结核病的细菌的有效性 (Ambhore 等,2019)。
抗癌研究
N-(吡啶-3-基)肼基硫代酰胺衍生物在抗癌评估中显示出有希望的结果。它们已针对各种人类癌细胞系进行了测试,显示出显着的细胞毒性,使其成为癌症治疗中进一步探索的潜在候选者 (Abdo & Kamel,2015)。
作用机制
- While the exact targets may vary depending on the context, this compound is known to exhibit antimicrobial activity, including antiviral, antifungal, and antibacterial effects .
- Additionally, it has been associated with antitumor and anticarcinogenic properties, which could be attributed to its impact on DNA production .
Target of Action
- interacts with specific molecular targets within the biological system.
Biochemical Pathways
生化分析
Biochemical Properties
N-(Pyridin-3-yl)hydrazinecarbothioamide plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been shown to inhibit the activity of certain bacterial strains, such as Escherichia coli and Staphylococcus aureus, by interfering with their metabolic processes . The compound’s interaction with these enzymes and proteins often involves binding to active sites, leading to inhibition or modulation of their activity. This interaction is essential for its antimicrobial and antitumor effects, as it disrupts the normal functioning of these biomolecules.
Cellular Effects
N-(Pyridin-3-yl)hydrazinecarbothioamide has significant effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, in cancer cells, the compound has been observed to inhibit the PI3K/Akt/mTOR signaling pathway, which is crucial for cell survival and proliferation . This inhibition leads to apoptosis (programmed cell death) and cell cycle arrest, thereby reducing the growth and spread of cancer cells. Additionally, the compound’s impact on gene expression can result in the downregulation of oncogenes and the upregulation of tumor suppressor genes, further contributing to its anticancer properties.
Molecular Mechanism
The molecular mechanism of N-(Pyridin-3-yl)hydrazinecarbothioamide involves several key interactions at the molecular level. The compound exerts its effects by binding to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For example, its binding to the active sites of enzymes in the PI3K/Akt/mTOR pathway results in the inhibition of these enzymes, thereby blocking the signaling cascade that promotes cell survival and proliferation . Additionally, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, leading to altered cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(Pyridin-3-yl)hydrazinecarbothioamide can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, allowing for sustained biological activity . Over extended periods, it may undergo degradation, leading to a reduction in its efficacy. Long-term studies in vitro and in vivo have demonstrated that the compound can have lasting effects on cellular processes, including prolonged inhibition of cell proliferation and induction of apoptosis.
Dosage Effects in Animal Models
The effects of N-(Pyridin-3-yl)hydrazinecarbothioamide vary with different dosages in animal models. At lower doses, the compound exhibits significant therapeutic effects, such as antimicrobial and anticancer activities, without causing adverse effects . At higher doses, toxic or adverse effects may be observed, including damage to healthy tissues and organs. Threshold effects have been noted, where the compound’s efficacy plateaus beyond a certain dosage, indicating an optimal therapeutic window for its use.
Metabolic Pathways
N-(Pyridin-3-yl)hydrazinecarbothioamide is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can affect metabolic flux and metabolite levels by modulating the activity of key enzymes involved in these pathways . For instance, its interaction with enzymes in the glycolytic pathway can lead to altered glucose metabolism, impacting cellular energy production and overall metabolic balance.
Transport and Distribution
The transport and distribution of N-(Pyridin-3-yl)hydrazinecarbothioamide within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . The compound’s ability to bind to transporters allows it to be efficiently taken up by cells and distributed to target sites, where it can exert its biological effects.
Subcellular Localization
N-(Pyridin-3-yl)hydrazinecarbothioamide exhibits specific subcellular localization, which is crucial for its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . For example, its localization to the nucleus can facilitate interactions with transcription factors, leading to changes in gene expression. Similarly, its presence in the cytoplasm can enable interactions with signaling proteins, modulating cellular responses.
属性
IUPAC Name |
1-amino-3-pyridin-3-ylthiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N4S/c7-10-6(11)9-5-2-1-3-8-4-5/h1-4H,7H2,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZZXENNHSGUQCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC(=S)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50368389 | |
| Record name | N-(Pyridin-3-yl)hydrazinecarbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50368389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
34955-25-4 | |
| Record name | N-(Pyridin-3-yl)hydrazinecarbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50368389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the main advantage of using N-(Pyridin-3-yl)hydrazinecarbothioamide as a derivatization reagent for carboxylic acids in LC/ESI-MS/MS analysis?
A1: N-(Pyridin-3-yl)hydrazinecarbothioamide significantly enhances the detection sensitivity of carboxylic acids in LC/ESI-MS/MS analysis. [] This enhancement stems from the reagent's ability to improve the ionization efficiency of the derivatized carboxylic acids during electrospray ionization. Additionally, the derivatives generated by reacting N-(Pyridin-3-yl)hydrazinecarbothioamide with carboxylic acids produce specific product ions upon collision-induced dissociation. This characteristic fragmentation pattern makes it easier to identify and quantify the target analytes within complex mixtures. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



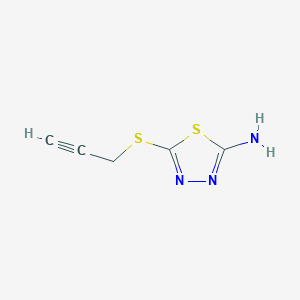
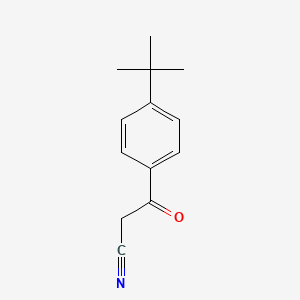
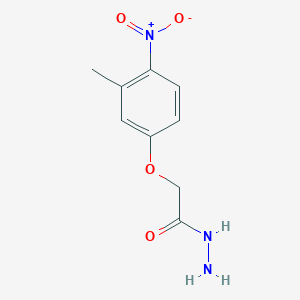


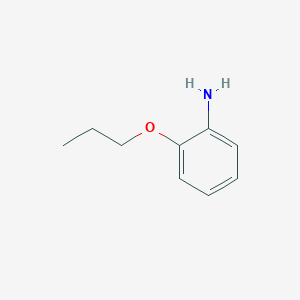
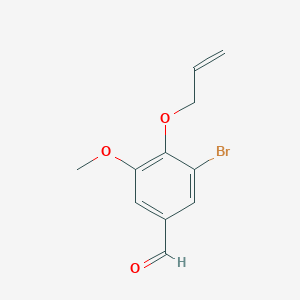

![4-Oxo-2,6-diphenyl-4H-4lambda*5*-[1,4]oxaphosphinin-4-ol](/img/structure/B1271066.png)

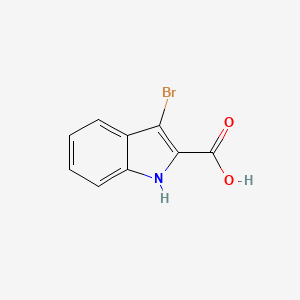
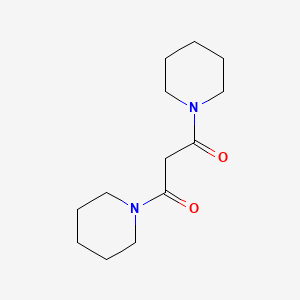
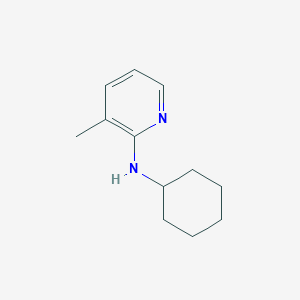
![3-Butyl-2-mercapto-5,6-dimethyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B1271085.png)